molecular formula C6H3ClFN3 B11912822 4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine CAS No. 2227206-11-1

4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B11912822
CAS No.: 2227206-11-1
M. Wt: 171.56 g/mol
InChI Key: WJVSMKWNBQFSNX-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused pyrrole and triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine typically involves the reaction of pyrrole derivatives with appropriate halogenating agents. One common method includes the use of pyrrole, chloramine, and formamidine acetate under controlled conditions to form the triazine ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using a two-vessel-operated process. This method involves the continuous feeding of reagents to control the reaction and minimize impurities. The process has been optimized to achieve a yield of approximately 55% .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine
  • 4-Chloro-7-iodopyrrolo[2,1-f][1,2,4]triazine
  • 4-Amino-7-fluoropyrrolo[2,1-f][1,2,4]triazine

Uniqueness

4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine is unique due to its specific halogen substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .

Properties

CAS No.

2227206-11-1

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

IUPAC Name

4-chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H3ClFN3/c7-6-4-1-2-5(8)11(4)10-3-9-6/h1-3H

InChI Key

WJVSMKWNBQFSNX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)F)Cl

Origin of Product

United States

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